Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Z-selective olefination Weinreb amide alkyl aldehyde substrate

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8, MW 335.30) is a phosphonate ester integrating a Weinreb amide (N-methoxy-N-methylamide) motif. Categorized commercially as an Ando-type Horner-Wadsworth-Emmons (HWE) reagent , it is specifically designed for the stereoselective synthesis of (Z)-configured α,β-unsaturated Weinreb amides from aldehydes.

Molecular Formula C16H18NO5P
Molecular Weight 335.29 g/mol
CAS No. 367508-01-8
Cat. No. B038648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
CAS367508-01-8
Synonyms(N-Methoxy-N-methylcarbamoylmethyl)phosphonic Acid Diphenyl Ester; Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate; Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
Molecular FormulaC16H18NO5P
Molecular Weight335.29 g/mol
Structural Identifiers
SMILESCN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC
InChIInChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
InChIKeyCFSFGLDTIDFDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8): A Specialized Ando-Type Weinreb Amide HWE Reagent for Z-Selective Olefination


Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 367508-01-8, MW 335.30) is a phosphonate ester integrating a Weinreb amide (N-methoxy-N-methylamide) motif [1]. Categorized commercially as an Ando-type Horner-Wadsworth-Emmons (HWE) reagent , it is specifically designed for the stereoselective synthesis of (Z)-configured α,β-unsaturated Weinreb amides from aldehydes. Unlike classical HWE reagents that predominantly yield (E)-alkenes, this compound belongs to the diphenylphosphonoacetamide class, where the diphenoxyphosphoryl group and the Weinreb amide jointly direct Z-olefination through a kinetically controlled mechanism [2].

Why Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate Cannot Be Replaced by Generic Weinreb Amide or Standard HWE Phosphonates


This compound occupies a distinct functional niche: it simultaneously delivers Z-stereoselectivity and a Weinreb amide terminus in a single olefination step . Standard diethyl phosphonate HWE reagents (e.g., Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, CAS 124931-12-0) yield predominantly E-configured products [1], while diphenylphosphonoacetate esters (e.g., Ethyl diphenylphosphonoacetate, CAS 16139-79-0) give Z-esters that cannot be directly transformed into ketones or aldehydes without additional protection/deprotection sequences [2]. Even among diphenylphosphonoacetamides, the selectivity profile is highly dependent on the N-substitution pattern; the Weinreb variant (R = Me, R' = OMe) shows a distinct substrate preference (alkyl aldehydes) compared to the dibenzyl or monobenzyl analogs, which favor aromatic aldehydes [3]. Generic substitution introduces the risk of stereochemical erosion, incompatible downstream functional-group interconversion, or complete loss of reactivity with the substrate class of interest.

Quantitative Differentiation Data for Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate vs. Closest Structural Analogs


Z-Selectivity for Alkyl Aldehydes vs. Dibenzyl Analog (2a) That Favors Aromatic Aldehydes: Direct Head-to-Head Comparison within the Same Study

In a systematic evaluation of five diphenylphosphonoacetamide HWE reagents against a panel of aldehydes, the Weinreb-type reagent 2c (R = Me, R' = OMe, i.e., the target compound) was only effective for the alkyl aldehyde 3-phenylpropionaldehyde, achieving a Z:E ratio of 83:17. In contrast, the dibenzyl analog 2a (R = CH2Ph, R' = CH2Ph) was highly Z-selective for aromatic aldehydes (benzaldehyde, up to 95:5 Z:E) but ineffective for alkyl substrates. Reagent 2b (R = CH2Ph, R' = H) showed moderate selectivity for both benzaldehyde (85:15) and 3-phenylpropionaldehyde (87:13) [1].

Z-selective olefination Weinreb amide alkyl aldehyde substrate

Z-Selective vs. E-Selective Weinreb Amide HWE Reagents: Cross-Study Comparison of Diphenyl vs. Diethyl Phosphonate Analog

The target compound (diphenyl phosphonate, TCI D3709) is designated as an Ando-type HWE reagent for Z-selective synthesis [1]. Its closest Weinreb amide analog, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate (CAS 124931-12-0, TCI D3614), is designated as an HWE reagent for E-selective synthesis . The Seidel (1992) paper on the diethyl analog reports 'high E selectivity' for aldehyde and ketone substrates [2]. This orthogonal selectivity arises from the fundamental mechanistic difference between diphenyl phosphonates (kinetically controlled Z-elimination via the Ando mechanism) and diethyl phosphonates (thermodynamically controlled E-elimination) [3].

stereoselective synthesis Horner-Wadsworth-Emmons olefin geometry control

Weinreb Amide Functionality Enables Direct Ketone/Aldehyde Synthesis vs. Ester-Type Ando Reagents Requiring Additional Transformation Steps

The target compound incorporates a Weinreb amide (N-methoxy-N-methylamide) motif directly at the olefination site. This enables the resulting Z-α,β-unsaturated Weinreb amide to be directly converted to the corresponding Z-α,β-unsaturated ketone (via Grignard or organolithium addition) or aldehyde (via DIBAL-H reduction) without affecting the olefin geometry . In contrast, the widely used Ando reagent ethyl diphenylphosphonoacetate (CAS 16139-79-0) yields Z-α,β-unsaturated esters, which require hydrolysis to the carboxylic acid, re-activation (e.g., acid chloride formation), and Weinreb amide formation to achieve similar downstream versatility—a 3-step sequence that risks stereochemical erosion [1]. The bis(2,2,2-trifluoroethyl) Weinreb amide phosphonate (Deslongchamps reagent, J. Org. Chem. 2002) also delivers Z-Weinreb amides directly, but with near-exclusive Z-selectivity ('only Z isomer detectable by 1H NMR for all entries') [2], making the target compound's more moderate selectivity (83:17) potentially advantageous when subsequent isomerization to the thermodynamically favored E-isomer is desired.

Weinreb amide ketone synthesis bifunctional building block

Physical Property Differentiation and Handling Considerations vs. Diethyl Analog: Impact on Purification and Large-Scale Operations

The target compound (C16H18NO5P, MW 335.30) is a light yellow to orange clear liquid at room temperature with a computed boiling point of ~430–453°C at 760 mmHg and density of ~1.26–1.30 g/cm³ . In contrast, the diethyl analog (C8H18NO5P, MW 239.21) is a colorless liquid with a boiling point of 90°C/17 mmHg (~124°C/0.8 mmHg) and density of ~1.16 g/mL [1]. The higher molecular weight of the target compound results in a substantially higher boiling point, which can simplify solvent removal during workup (less product loss through volatility) but requires careful temperature control during concentration. The diphenyl phosphonate also offers a stronger UV chromophore (phenyl rings), facilitating TLC and HPLC monitoring compared to the diethyl analog. Both compounds require storage at room temperature away from moisture .

physical properties purification scale-up feasibility

Recommended Application Scenarios for Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate Based on Differentiated Performance Evidence


Synthesis of (Z)-α,β-Unsaturated Weinreb Amides from Alkyl Aldehydes for Fragment-Based Drug Discovery

The target compound is uniquely suited for preparing (Z)-configured α,β-unsaturated Weinreb amides from alkyl aldehyde substrates (e.g., 3-phenylpropionaldehyde, Z:E = 83:17 [1]). These intermediates serve as privileged fragments in medicinal chemistry because the Weinreb amide can be directly elaborated to diverse ketone libraries via parallel Grignard addition, enabling rapid structure-activity relationship (SAR) exploration around the (Z)-olefin geometry. The Z-configuration is critical for many biologically active natural products and their analogs; incorrect E-geometry (as obtained from the diethyl phosphonate analog) would produce inactive or off-target compounds. The moderate Z-selectivity (83:17) can be advantageous when subsequent epimerization or isomerization studies are planned.

Two-Carbon Homologation of Aldehydes with Retention of the Weinreb Amide Functional Handle for Total Synthesis

In complex natural product total synthesis, the target compound enables a one-step, two-carbon homologation of an aldehyde to a Z-α,β-unsaturated Weinreb amide . The Weinreb amide serves as a 'masked' aldehyde or ketone that can be revealed at a late stage without affecting other sensitive functionality. This is superior to using ethyl diphenylphosphonoacetate, which would require additional ester-to-Weinreb amide conversion steps and risks Z→E isomerization during hydrolysis [2]. The diphenyl phosphonate by-product (diphenyl phosphate) is readily separable by aqueous workup, simplifying purification [3].

Preparation of Z-α,β-Unsaturated Ketones via Organocerium-Mediated Conversion of Z-Weinreb Amides

Z-α,β-Unsaturated Weinreb amides produced from the target compound can be efficiently converted to Z-α,β-unsaturated ketones using organocerium reagents with high retention of olefin geometry [4]. This two-step sequence (Ando HWE olefination → organocerium ketone synthesis) provides access to Z-configured enones that are difficult to obtain through direct aldol condensation or Wittig approaches. The target compound's specificity for alkyl aldehydes makes it particularly valuable for aliphatic enone synthesis where alternative Z-selective methods (e.g., Still-Gennari) may require less accessible phosphonate reagents.

Comparative Reactivity Screening of Z-Selective HWE Reagents for Process Chemistry Optimization

For process chemistry groups developing scalable routes to (Z)-olefin intermediates, the target compound offers a distinct selectivity profile that is intermediate between the highly Z-selective Deslongchamps bis(2,2,2-trifluoroethyl) reagent (near-exclusive Z) and the moderately Z-selective Ando ester reagents [5]. This intermediate selectivity can be therapeutically relevant when the minor E-isomer is acceptable as an impurity with known toxicological profile, or when subsequent chemistry benefits from the slightly higher E-content for in situ epimerization. The liquid physical state and room-temperature storage also facilitate automated dispensing in parallel synthesis platforms compared to solid phosphonate reagents.

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